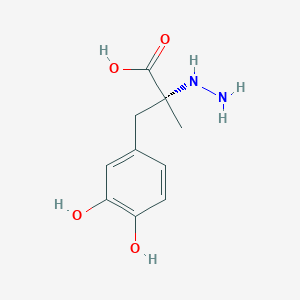

(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactive sites in the molecule and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease Management

R-(+)-Carbidopa: is primarily used in the management of Parkinson’s disease (PD) . It is an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC) , which prevents the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the blood-brain barrier where it can be converted to dopamine, essential for treating PD symptoms.

T Cell Activation and Autoimmunity

Recent studies have shown that Carbidopa can inhibit T cell activation and may have therapeutic potential in treating autoimmune diseases. It has been demonstrated to mitigate conditions like experimental autoimmune encephalitis (EAE) , which is a model for multiple sclerosis .

Enzyme Inhibition in Biochemistry

In biochemistry research, Carbidopa’s role as an enzyme inhibitor is of significant interest. It provides a model compound to study the inhibition mechanisms of AADC and its effects on neurotransmitter synthesis, which is crucial for understanding various neurological disorders .

Pharmacokinetics

Carbidopa has been studied for its pharmacokinetic properties. Understanding how it interacts with other drugs and its absorption, distribution, metabolism, and excretion (ADME) profiles is vital for optimizing PD treatment regimens and minimizing side effects .

Metabolic Studies

In metabolic research, Carbidopa is used to explore the antioxidant activities in human cells. Studies have implicated its role in reducing oxidative stress, which is a factor in the pathogenesis of PD and other neurodegenerative diseases .

Therapeutic Uses Beyond PD

Beyond its primary use in PD, Carbidopa’s mechanism of action suggests potential therapeutic applications in conditions where dopamine regulation is a factor. This includes certain metabolic disorders and potentially some psychiatric conditions where dopamine plays a role .

Wirkmechanismus

Target of Action

R-(+)-Carbidopa, also known as ®-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid, Lopac-C-126, or (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . DDC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa acts as an inhibitor of DDC , preventing the peripheral metabolism of levodopa . This is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of carbidopa is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .

Biochemical Pathways

The inhibition of DDC by Carbidopa affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . This increases dopamine availability, which can enhance the effectiveness of the remaining neurons and alleviate symptoms in conditions such as Parkinson’s disease .

Pharmacokinetics

It is always administered concomitantly with levodopa .

Result of Action

The primary result of Carbidopa’s action is the increased availability of dopamine in the brain. By inhibiting DDC and preventing the peripheral metabolism of levodopa, more levodopa is able to cross the blood-brain barrier and be converted to dopamine in the brain . This can help alleviate symptoms in conditions characterized by a deficiency of dopamine, such as Parkinson’s disease .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid | |

CAS RN |

28875-92-5 | |

| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

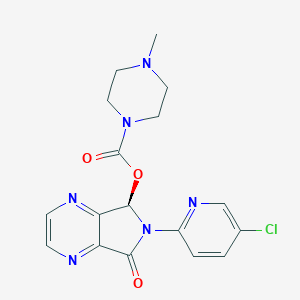

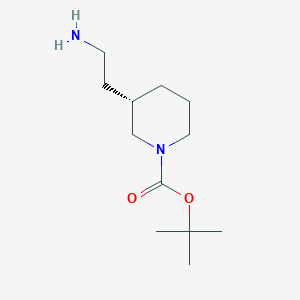

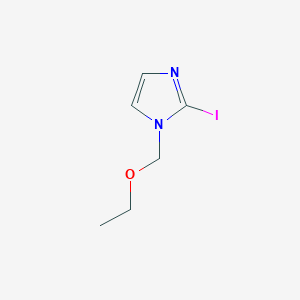

Retrosynthesis Analysis

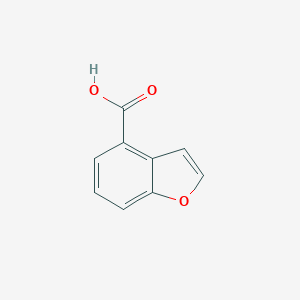

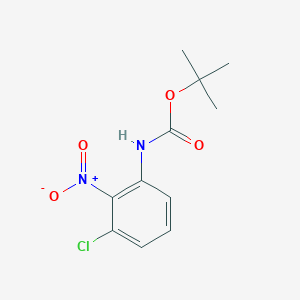

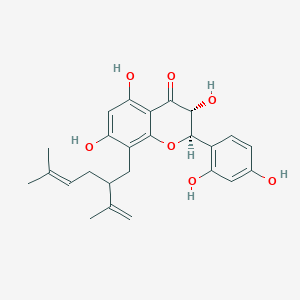

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)